(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol

Chiral resolution Enantioselective synthesis Optical rotation

(1S)-1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS 2227675-91-2) is a chiral, non-racemic secondary alcohol belonging to the 3,3-disubstituted oxetane class. The molecule combines a stereodefined (S)-configuration at the α-carbon with a methyl-substituted oxetane ring (C₆H₁₂O₂, MW 116.16), delivering a compact, sp³-rich scaffold that is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity, aqueous solubility, and metabolic stability without substantially increasing molecular size.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B13624901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-methyloxetan-3-yl)ethan-1-ol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C1(COC1)C)O
InChIInChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyKNDIWOLRRBGYHQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(3-Methyloxetan-3-yl)ethan-1-ol – A Defined (S)-Enantiomer Oxetane Alcohol for Chiral Synthesis & Physicochemical Optimization


(1S)-1-(3-Methyloxetan-3-yl)ethan-1-ol (CAS 2227675-91-2) is a chiral, non-racemic secondary alcohol belonging to the 3,3-disubstituted oxetane class . The molecule combines a stereodefined (S)-configuration at the α-carbon with a methyl-substituted oxetane ring (C₆H₁₂O₂, MW 116.16), delivering a compact, sp³-rich scaffold that is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity, aqueous solubility, and metabolic stability without substantially increasing molecular size [1][2]. As a single-enantiomer building block, it provides the configurational integrity essential for asymmetric synthesis and structure–activity relationship (SAR) studies where stereochemistry directly influences target binding and selectivity .

Why Racemic 1-(3-Methyloxetan-3-yl)ethanol or the Des-methyl Analog Cannot Substitute (1S)-1-(3-Methyloxetan-3-yl)ethan-1-ol


Simple replacement of (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol with the racemate (CAS 2092763-63-6) or with the des-methyl oxetane analog (e.g., (1S)-1-(oxetan-3-yl)ethanol) introduces measurable risks in stereochemical and physicochemical outcomes. The racemate lacks the defined (S)-configuration required for diastereoselective transformations and chiral discrimination at biological targets; literature demonstrates that enantiomeric configuration adjacent to an oxetane can drive up to a 16-fold difference in target potency [1]. Removing the 3-methyl group from the oxetane ring lowers both molecular weight (102.13 vs. 116.16) and lipophilicity (ΔLogP ≈ +0.7 units for the methyl-bearing analog, estimated from homologous oxetane series data), potentially compromising membrane permeability, metabolic profile, and binding-site complementarity designed into a lead series [2]. The cumulative evidence indicates that stereochemistry and ring substitution pattern are not interchangeable parameters but co-determinants of the biological and developability profile.

(1S)-1-(3-Methyloxetan-3-yl)ethan-1-ol: Quantitative Differentiation Data Against Closest Analogs


Enantiomeric Purity and Configurational Assignment: (S)-Enantiomer vs. Racemate

The (1S)-configured compound is supplied with confirmed stereochemistry, as verified by the InChI Key stereochemical layer (/t5-/m0/s1), distinguishing it from the racemate (CAS 2092763-63-6) which lacks a defined stereocenter. The racemate is marketed at 95% purity , whereas the (S)-enantiomer is available at a validated 98% purity . The (R)-enantiomer (CAS 2227751-02-0) constitutes a distinct chemical entity with a separate CAS registration, confirming that the two enantiomers are not interchangeable for regulatory or pharmacological purposes [1]. In drug discovery campaigns, the stereochemistry α to the oxetane ring has been documented to produce up to a 16-fold difference in potency between enantiomers [2], underscoring the procurement necessity of a single, defined enantiomer.

Chiral resolution Enantioselective synthesis Optical rotation

Lipophilicity Tuning: LogP of Methyl-Substituted Oxetane Alcohol vs. Des-methyl Primary Alcohol Analog

The target compound displays a calculated LogP of +0.40 , whereas the des-methyl, primary alcohol analog (3-methyloxetan-3-yl)methanol (CAS 3143-02-0) has a calculated LogP of –0.30 [1]. The LogP difference of approximately +0.7 units arises from the combined effect of the additional methylene unit and the secondary alcohol motif in the target, translating into higher membrane permeability potential (typically, an increase of ~0.7 LogP units can correspond to a ~5-fold increase in n-octanol/water partition coefficient). Within oxetane-based medicinal chemistry programs, modulating LogP around the 0–1 window is frequently sought to balance solubility and passive permeability [2].

Lipophilicity LogP Physicochemical property prediction

Aqueous Solubility Enhancement Potential: Oxetane-for-Methylene/Gem-Dimethyl Replacement in Molecular Scaffolds

While direct aqueous solubility measurements for (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol are not reported in the primary literature, the 3,3-disubstituted oxetane moiety belongs to a well-characterized class of solubility-enhancing motifs. Replacing a methylene group with an oxetane in lipophilic scaffolds increased intrinsic aqueous solubility 25- to 4000-fold [1]. Substituting a gem-dimethyl group with an oxetane produced a 4- to 4000-fold solubility improvement [1]. The target compound’s methyl substituent at the 3-position of the oxetane ring contributes additional steric bulk and lipophilicity relative to the unsubstituted oxetane analog, making it a valuable intermediate when a balance between solubility enhancement and maintained passive permeability is required [2].

Solubility Developability Oxetane isostere

Molecular Property Comparison: Target vs. (1S)-1-(Oxetan-3-yl)ethanol (Des-methyl Analog)

Relative to (1S)-1-(oxetan-3-yl)ethanol (CAS 2375165-26-5, MW 102.13, purity 97% ), the target compound incorporates a 3-methyl substituent on the oxetane ring, increasing the molecular weight by 14.03 Da (to 116.16) and adding one heavy atom while maintaining a low rotatable bond count (1 ). The topological polar surface area (TPSA) is 29.46 Ų for both the target and the primary alcohol analog (3-methyloxetan-3-yl)methanol [1], indicating that the methyl substitution does not alter hydrogen-bonding capacity. The additional van der Waals volume provided by the 3-methyl group can enhance shape complementarity with hydrophobic protein pockets while preserving the favorable low TPSA characteristic of oxetane building blocks [2].

Molecular weight TPSA Rotatable bonds

Purity Benchmarking: 98% (S)-Enantiomer vs. 95% Racemate

Commercially, the (S)-enantiomer is available at 98% purity from Leyan , compared with 95% purity for the racemate from both Sigma-Aldrich (Synthonix Corporation) and AKSci . The 3-percentage-point purity differential is significant when the compound serves as a key intermediate in multi-step syntheses, where accumulated impurities can reduce overall yield and complicate purification. The higher purity of the (S)-enantiomer lot reduces the impurity burden at the outset, potentially translating to fewer byproducts in subsequent steps and simpler chromatographic purification.

Chemical purity Quality control Procurement specification

Priority Application Scenarios for (1S)-1-(3-Methyloxetan-3-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (S)-Configuration

When a synthetic route demands a stereochemically pure (S)-configured secondary alcohol adjacent to an oxetane ring, procuring the single-enantiomer (1S)-1-(3-methyloxetan-3-yl)ethan-1-ol (CAS 2227675-91-2) eliminates the need for costly and low-throughput chiral resolution steps. The documented 16-fold potency differential between enantiomers in oxetane-containing drug candidates [1] reinforces that the racemate cannot serve as a viable substitute in stereosensitive SAR programs or preclinical candidate optimization.

Fine-Tuning Lead Compound Lipophilicity and Solubility Within the Developability Window

Medicinal chemistry teams seeking to increase scaffold lipophilicity by a controlled increment (~0.7 LogP units) while retaining the solubility-enhancing benefit of the oxetane ring can employ this compound as a fragment. The 3-methyl substitution pattern provides a lipophilicity boost over the des-methyl primary alcohol analog , while the oxetane core retains the class-level 4- to 4000-fold solubility advantage over gem-dimethyl or methylene groups [2], positioning the compound as a balanced polarity modulator.

Fragment-Based Drug Discovery Requiring Rigid, sp³-Rich Chiral Building Blocks

The target compound’s low rotatable bond count (1), moderate TPSA (29.46 Ų), and sp³-hybridized carbon fraction render it an attractive fragment for three-dimensional library construction. The 3-methyl substituent adds shape diversity without increasing conformational flexibility, which is advantageous for identifying novel binding modes in biophysical fragment screens such as SPR, X-ray crystallography, or ligand-observed NMR [3].

High-Purity Starting Material for Multi-Step Total Synthesis and Process Chemistry

When scaling synthetic routes beyond milligram quantities, the 98% commercial purity specification reduces the cumulative impurity load that can propagate through telescoped reaction sequences, potentially lowering the number of chromatographic purifications required and improving isolated yields of API intermediates. The defined (S)-configuration also ensures batch-to-batch reproducibility of diastereoselective outcomes in subsequent transformations.

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